molecular formula C17H21N3OS B14326633 2-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3-benzothiazole CAS No. 106690-11-3

2-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3-benzothiazole

Cat. No.: B14326633
CAS No.: 106690-11-3
M. Wt: 315.4 g/mol
InChI Key: HXWXPOOBQXNFFO-UHFFFAOYSA-N
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Description

2-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a butyl group, two methyl groups, a methoxy group, and a pyrazolyl group attached to the benzothiazole core.

Preparation Methods

The synthesis of 2-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3-benzothiazole typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable diketone with hydrazine derivatives under acidic or basic conditions.

    Attachment of the butyl and methyl groups: Alkylation reactions are used to introduce the butyl and methyl groups onto the pyrazole ring.

    Formation of the benzothiazole ring: This involves the cyclization of an ortho-aminothiophenol derivative with a suitable carbonyl compound.

    Methoxylation: Introduction of the methoxy group can be done through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazole or pyrazole rings are replaced by other groups.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3-benzothiazole has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3-benzothiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

106690-11-3

Molecular Formula

C17H21N3OS

Molecular Weight

315.4 g/mol

IUPAC Name

2-(4-butyl-3,5-dimethylpyrazol-1-yl)-6-methoxy-1,3-benzothiazole

InChI

InChI=1S/C17H21N3OS/c1-5-6-7-14-11(2)19-20(12(14)3)17-18-15-9-8-13(21-4)10-16(15)22-17/h8-10H,5-7H2,1-4H3

InChI Key

HXWXPOOBQXNFFO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N(N=C1C)C2=NC3=C(S2)C=C(C=C3)OC)C

Origin of Product

United States

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